An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: A Scaffold for Future Drug Discovery
An In-depth Technical Guide to 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate: A Scaffold for Future Drug Discovery
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. The structural and physicochemical properties of the piperidine moiety offer a unique combination of features that are highly advantageous for the development of novel therapeutics. These include a three-dimensional architecture that allows for precise spatial orientation of substituents, the ability to modulate lipophilicity and aqueous solubility, and the presence of a basic nitrogen atom that can engage in crucial interactions with biological targets.[1]
The introduction of chiral centers and various substitution patterns onto the piperidine ring can significantly enhance biological activity, selectivity, and pharmacokinetic properties, while also potentially reducing off-target effects.[2][3] This has led to the successful development of piperidine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system.[1]
This technical guide focuses on a specific, yet underexplored, member of this important class of compounds: 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate (CAS Number: 1221818-73-0). While specific literature on this molecule is scarce, its structural features suggest significant potential as a versatile building block and a candidate for biological screening. This guide will provide a comprehensive overview of its known properties, a proposed synthetic route, and a prospective analysis of its potential applications, thereby serving as a foundational resource for researchers interested in exploring its therapeutic potential.
Physicochemical and Structural Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. For 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, the available data, primarily from chemical suppliers, is summarized below.
| Property | Value | Source |
| CAS Number | 1221818-73-0 | [4][5] |
| Molecular Formula | C17H21NO6 | [4][5] |
| Molecular Weight | 335.35 g/mol | [5] |
| Predicted Density | 1.237 ± 0.06 g/cm³ | [5][6] |
| Predicted Boiling Point | 451.9 ± 45.0 °C | [5][6] |
| Predicted pKa | (Not available) | |
| Predicted LogP | 1.5 | [5][6] |
| Hydrogen Bond Acceptor Count | 6 | [6] |
| Rotatable Bond Count | 7 | [6] |
| Purity | Typically ≥95% | [4] |
| Appearance | (Not specified, likely a solid) | |
| Storage Conditions | Sealed in dry, 2-8°C | [4][7] |
Proposed Synthetic Pathway and Rationale
While a specific, published synthetic route for 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate has not been identified, a plausible and efficient synthesis can be designed based on established methodologies for the creation of substituted piperidines. The proposed multi-step synthesis outlined below leverages a Dieckmann condensation approach, a powerful tool for the formation of cyclic β-keto esters.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Diethyl N-benzyl-3,3'-azanediyldipropanoate
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To a solution of benzylamine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add diethyl maleate (2.2 eq.) and a catalytic amount of a mild base (e.g., triethylamine).
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Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired diethyl N-benzyl-3,3'-azanediyldipropanoate.
Causality: This step involves a double Michael addition of benzylamine to two equivalents of diethyl maleate. The use of a slight excess of the Michael acceptor ensures the complete consumption of the primary amine.
Step 2: Dieckmann Condensation to form Ethyl 1-benzyl-4-oxo-piperidine-3,5-dicarboxylate
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To a solution of the diester from Step 1 (1.0 eq.) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide (1.1 eq.) portion-wise at 0°C.
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Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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After cooling, the reaction is quenched by the addition of a dilute acid (e.g., 1M HCl) to neutralize the base.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is purified by column chromatography.
Causality: The Dieckmann condensation is an intramolecular Claisen condensation that forms a five- or six-membered ring. The strong base is required to deprotonate the α-carbon of one of the ester groups, which then acts as a nucleophile to attack the carbonyl of the other ester group, leading to cyclization.
Step 3: Alkylation of the Piperidine Ring
-
The β-keto ester from Step 2 (1.0 eq.) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
-
The solution is cooled to -78°C, and a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq.) is added dropwise.
-
After stirring for 30 minutes, methyl iodide (2.5 eq.) is added, and the reaction is allowed to slowly warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography will yield the dimethylated product.
Causality: The two α-protons in the β-keto ester are acidic and can be removed by a strong base like LDA. The resulting enolate can then act as a nucleophile to attack the methyl iodide in an SN2 reaction, leading to the addition of two methyl groups at the 3 and 5 positions.
Step 4: Reduction of the Ketone and Esterification
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The dimethylated β-keto ester from Step 3 is reduced using a selective reducing agent such as sodium borohydride in methanol to convert the ketone to a hydroxyl group.
-
The resulting diol is then esterified. A standard procedure would involve reacting the diol with an excess of methyl chloroformate in the presence of a base like pyridine.
-
Alternatively, the crude product from the alkylation step can be directly subjected to acidic methanolysis which could potentially lead to the desired tricarboxylate. This would involve refluxing the compound in methanol with a catalytic amount of a strong acid like sulfuric acid.
Causality: This final step aims to convert the ketone to an ester. The choice of a two-step reduction-esterification sequence or a direct methanolysis would depend on the reactivity of the starting material and the desired yield and purity.
Prospective Biological Activity and Therapeutic Potential
Given the absence of published biological data for 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, its potential applications must be inferred from its structural features and the known activities of related piperidine derivatives.
The presence of the N-benzyl group and the dicarboxylate substitutions at the 3 and 5 positions creates a molecule with a defined three-dimensional shape and multiple points for potential interaction with biological targets. Substituted piperidines are known to exhibit a wide range of pharmacological activities, including but not limited to:
-
Anticancer Activity: Many piperidine derivatives have been investigated as anticancer agents. They can act through various mechanisms, such as inhibition of kinases, modulation of cell cycle progression, or induction of apoptosis.
-
Central Nervous System (CNS) Activity: The piperidine scaffold is a common feature in drugs targeting the CNS, including antipsychotics, antidepressants, and analgesics. The lipophilicity of the target molecule suggests it may have the potential to cross the blood-brain barrier.
-
Antimicrobial Activity: Piperidine-containing compounds have also been explored for their antibacterial and antifungal properties.
Hypothetical Mechanism of Action: Inhibition of a Serine/Threonine Kinase
As a starting point for investigation, we can hypothesize that 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate could act as an inhibitor of a serine/threonine kinase, a class of enzymes frequently implicated in cancer and inflammatory diseases. The piperidine core could serve as a scaffold to position the benzyl and carboxylate groups to interact with the ATP-binding pocket of the kinase.
Proposed Experimental Workflow for Initial Biological Screening
To begin to elucidate the biological activity of 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate, a logical first step is to perform a cytotoxicity screen against a panel of human cancer cell lines.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations for testing.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the various concentrations of the compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate represents an intriguing yet uncharacterized molecule within the vast and therapeutically significant family of piperidine derivatives. While direct experimental data is currently lacking, its structural attributes suggest its potential as a valuable scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and a prospective analysis of its potential biological activities.
The proposed synthetic pathway offers a clear and logical approach for the preparation of this compound, enabling its production for further investigation. The outlined biological screening workflow provides a starting point for elucidating its potential as, for example, an anticancer agent. Future research should focus on the successful synthesis and characterization of this molecule, followed by a comprehensive biological evaluation against a diverse panel of targets and disease models. The exploration of this and other novel substituted piperidines will undoubtedly continue to be a fruitful area of research in the quest for new and improved medicines.
References
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(No Author). (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]
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(No Author). (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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(No Author). (n.d.). 1-Benzyl 3,5-dimethyl piperidine-1,3,5-tricarboxylate. Lead Sciences. [Link]
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(No Author). (n.d.). D1-Piperidine-dicarboxylate. PubChem. [Link]
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(No Author). (n.d.). 2,6-Piperidinedicarboxylic acid. PubChem. [Link]
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(No Author). (n.d.). cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate. PubChem. [Link]
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(No Author). (n.d.). PIPERIDINE. Ataman Kimya. [Link]
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(No Author). (n.d.). 1-Benzyl 3-ethyl piperidine-1, 3-dicarboxylate, min 96%, 100 grams. CP Lab Safety. [Link]
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